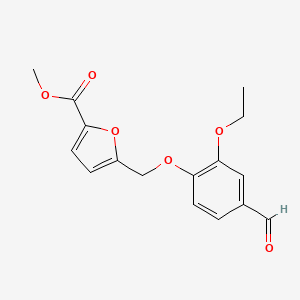

5-(2-Ethoxy-4-formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester

Description

5-(2-Ethoxy-4-formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester is a furan-based carboxylic acid ester derivative featuring a phenoxymethyl substituent at the 5-position of the furan ring. The phenyl group is further substituted with an ethoxy group at the 2-position and a formyl group at the 4-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive furan derivatives, particularly those targeting microbial pathogens like Mycobacterium tuberculosis . Commercially available through suppliers such as CymitQuimica, it is utilized as a building block in drug discovery .

Properties

IUPAC Name |

methyl 5-[(2-ethoxy-4-formylphenoxy)methyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-3-20-15-8-11(9-17)4-6-13(15)21-10-12-5-7-14(22-12)16(18)19-2/h4-9H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMHBCLAJRWJJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(O2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula of 5-(2-Ethoxy-4-formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester is with a molecular weight of approximately 276.29 g/mol. Its structure features a furan ring, an ethoxy group, and a formyl group, which contribute to its reactivity and biological properties.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the furan ring is known to enhance radical scavenging activity, which may be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Properties

Studies have shown that derivatives of furan carboxylic acids possess antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Recent investigations into furan derivatives have revealed promising anticancer activity. The compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have highlighted its cytotoxic effects on tumorigenic cell lines, warranting further exploration in cancer therapy.

Anti-inflammatory Effects

Compounds similar to this ester have been found to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Activity Evaluation

In a study evaluating the antioxidant capacity of various furan derivatives, this compound was tested using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, showcasing its potential as an antioxidant agent.

Case Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on the antimicrobial properties of several furan derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones, indicating its effectiveness as an antimicrobial agent.

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on HeLa and MCF-7 cell lines. Results demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer drug candidate.

Research Findings

- Antioxidant Mechanism : The mechanism by which the compound exerts antioxidant effects involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

- Synergistic Effects : When combined with other known antioxidants, the compound showed enhanced protective effects against oxidative stress.

- In Vivo Studies : Preliminary in vivo studies are required to validate the efficacy and safety profile of this compound in biological systems.

Comparison with Similar Compounds

Core Structural Variations

The compound shares a common furan-2-carboxylic acid methyl ester scaffold with several analogues. Key differences arise in the substituents on the phenyl ring and the ester group:

Substituent Effects on Bioactivity

- Nitro and Fluoro Groups : Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate demonstrates potent antimycobacterial activity by targeting the MbtI enzyme in M. tuberculosis. The electron-withdrawing nitro and fluoro groups enhance binding to the enzyme’s active site .

- These features are understudied but could modulate iron acquisition pathways in pathogens .

- Chloro and Allyl Groups : The dichloro-substituted allyl ester analogue () may exhibit enhanced reactivity due to the electron-deficient phenyl ring and allyl ester, but its biological relevance remains unexplored.

- Amino Group: The 4-amino derivative () could serve as a precursor for further functionalization, with the amino group enabling conjugation or salt formation for solubility optimization.

Structural Similarity and Divergence

- Similarity to 2-(2-Ethoxy-4-formylphenoxy)acetic acid: This compound (84% similarity to the target) replaces the furan-carboxylate core with an acetic acid chain, reducing aromaticity and altering pharmacokinetic properties .

- Thiazole and Benzofuran Analogues : Compounds like ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate () and benzofuran-2-carboxylic acid derivatives () exhibit divergent bioactivity due to heterocycle variation, highlighting the furan ring’s unique role in target engagement .

Q & A

Basic: What are the recommended synthetic routes for preparing 5-(2-Ethoxy-4-formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester?

Methodological Answer:

The synthesis of structurally analogous compounds (e.g., methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate) involves multi-step strategies:

- Step 1: Esterification of the furan-2-carboxylic acid precursor with methanol under acidic catalysis.

- Step 2: Nucleophilic substitution or coupling reactions to introduce the phenoxymethyl group. For example, 2-ethoxy-4-formylphenol could react with a bromomethyl-furan intermediate using a base like K₂CO₃ in DMF at 60–80°C .

- Step 3: Oxidation or formylation of the phenolic substituent, if required, using reagents like DDQ (dichlorodicyanoquinone) or Vilsmeier-Haack conditions .

Critical Note: Optimize reaction times and purification steps (e.g., column chromatography, recrystallization) to avoid side products like over-oxidized derivatives .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

- X-ray Crystallography (SC-XRD): Resolves crystal packing and confirms stereochemistry, particularly for assessing intramolecular hydrogen bonding between the ethoxy and formyl groups .

- NMR Spectroscopy: ¹H/¹³C-NMR identifies substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm, ethoxy CH₃ at δ 1.2–1.4 ppm) and monitors reaction progress .

- HRMS: Validates molecular formula (e.g., C₁₇H₁₈O₇) and detects isotopic patterns for chlorine-free derivatives .

Basic: What preliminary biological screening assays are suitable for this compound?

Methodological Answer:

- Antimycobacterial Activity: Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays (MIC ≤ 10 µg/mL considered potent). Compare with analogs like 5-phenylfuran-2-carboxylates, which disrupt iron homeostasis .

- Enzyme Inhibition: Screen against cytochrome P450 isoforms or inflammatory mediators (e.g., COX-2) via fluorometric or spectrophotometric assays. Electron-withdrawing groups (e.g., formyl) may enhance binding to catalytic sites .

Advanced: How can researchers optimize reaction yields for the phenoxymethyl coupling step?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. Avoid protic solvents that may hydrolyze the methyl ester .

- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- In Situ Monitoring: Track reaction progression via TLC (ethyl acetate/hexane 3:7) or HPLC (C18 column, λ = 254 nm) to minimize over-reaction .

Advanced: What mechanistic insights explain the regioselectivity of substitutions on the furan ring?

Methodological Answer:

- Electronic Effects: The electron-rich C-5 position of the furan ring favors electrophilic substitution. Substituents like ethoxy groups direct further modifications para to the oxygen atom .

- Steric Hindrance: Bulky groups (e.g., phenoxymethyl) at C-5 limit reactivity at adjacent positions, favoring reactions at the formyl or ethoxy sites .

Advanced: How can contradictions in solubility vs. bioactivity data be resolved?

Methodological Answer:

- Solubility Enhancement: Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles (e.g., PLGA encapsulation) to improve aqueous compatibility without altering activity .

- Structure-Activity Relationships (SAR): Compare analogs (e.g., replacing formyl with nitro groups) to isolate contributions of solubility and electronic effects to bioactivity .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to mycobacterial iron regulators (e.g., MbtB) or human kinases. Prioritize docking poses with hydrogen bonds to the formyl/ethoxy groups .

- DFT Calculations: Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity in biological environments. High electrophilicity indices correlate with antimycobacterial potency .

Advanced: How does the ethoxy group influence stability under physiological conditions?

Methodological Answer:

- Metabolic Stability Assays: Incubate with liver microsomes (human/rat) to track ethoxy demethylation via LC-MS. Fluorinated analogs show prolonged half-lives due to C-F bond stability .

- pH-Dependent Degradation: Monitor hydrolysis in buffers (pH 1–9) at 37°C. Ethoxy groups may reduce ester hydrolysis rates compared to methoxy derivatives .

Advanced: What strategies address low yields in formyl-group functionalization?

Methodological Answer:

- Protection/Deprotection: Temporarily protect the formyl group as a dioxolane acetal during harsh reactions (e.g., Grignard additions), then regenerate it with aqueous HCl .

- Reductive Amination: React the formyl group with primary amines (e.g., benzylamine) and NaBH₃CN to generate stable imine derivatives for further diversification .

Advanced: How can bioisosteric replacement improve pharmacokinetic properties?

Methodological Answer:

- Formyl Replacement: Substitute with bioisosteres like nitro (electron-withdrawing) or hydroxamic acid (metal-chelating) groups to enhance target affinity or solubility .

- Ether Linkage Alternatives: Replace the phenoxymethyl group with sulfonamide or carbamate linkages to modulate lipophilicity and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.